![molecular formula C17H19N3O5S B2529655 1-(4-((1,3,4-噻二唑-2-基)氧代)哌啶-1-基)-2-(苯并[d][1,3]二氧杂环-5-基氧代)丙烷-1-酮 CAS No. 2194903-37-0](/img/structure/B2529655.png)

1-(4-((1,3,4-噻二唑-2-基)氧代)哌啶-1-基)-2-(苯并[d][1,3]二氧杂环-5-基氧代)丙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

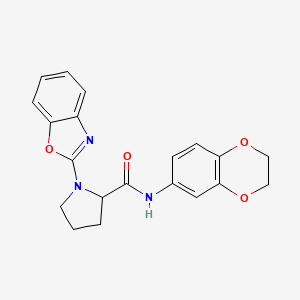

This compound is a novel series of 1,3,4-oxadiazole and benzo[d]imidazole-containing connections developed as potential antimicrobial agents . The structures of this new series were characterized by various spectral techniques like IR, 1H NMR, 13C NMR, LC–MS, and elemental analysis .

Synthesis Analysis

The synthesis of this compound involves a new and effective method for 1,3,4-thiadiazol-2(3H)-one derivatives, achieving 81-88% and 63-71% yields, using an intramolecular addition-elimination reaction on the thiadiazole ring .Molecular Structure Analysis

The molecular structure of this compound was characterized by various spectral techniques like IR, 1H NMR, 13C NMR, LC–MS, and elemental analysis . Single-crystal X-ray diffraction was also used to validate the precise structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an intramolecular addition-elimination reaction on the thiadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using Differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), elemental analysis, and infrared spectroscopy (IR) .科学研究应用

合成和生物活性

合成和抗心律失常活性

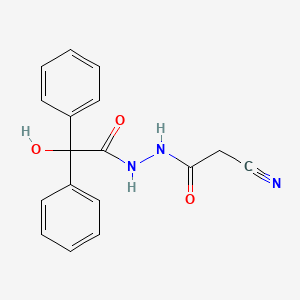

一项关于哌啶基 1,3-噻唑、1,3,4-噻二唑和 1,3-噻唑并[2,3-c]-1,2,4-三唑衍生物合成的研究,包括用苯异硫氰酸酯处理 3-氧代-3-(哌啶-1-基)丙腈,导致形成 1,3,4-噻二唑衍生物。发现这些化合物具有显着的抗心律失常活性,证明了此类结构的潜在医学应用 (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009)。

抗利什曼原虫活性

另一项研究重点是具有哌嗪基连接的苯甲二胺取代基的 1,3,4-噻二唑,突出了它们的抗利什曼原虫活性。该研究合成了一系列这些化合物并对大号利什曼原虫进行了测试,发现某些衍生物在前鞭毛体和无鞭毛体形式中都表现出非常好的活性。这表明了开发抗原生动物药物的一个有前途的途径 (Tahghighi 等人,2011)。

抗癌活性

一项关于新型 1,3,4-噻二唑类似物作为抗癌剂的合成、计算机模拟和体内评估的研究表明,此类化合物具有潜在的抗癌特性。该研究涉及合成一系列噻二唑衍生物并评估它们的体外和体内抗癌活性,证明了 1,3,4-噻二唑支架在开发新型抗癌剂中的多功能性 (Krishna 等人,2020)。

分子对接和结构分析

分子对接研究

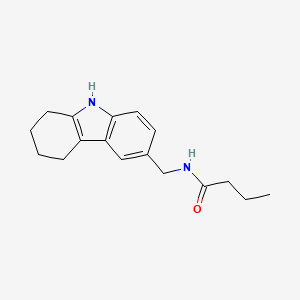

对苯并噻唑并吡啶化合物(包括 1-氨基-2-(苯并[d]噻唑-2-基)-3-芳基-3-氢-苯并[4,5]噻唑并[3,2-a]吡啶-4-碳腈衍生物)的研究利用分子对接研究来预测对雌激素和孕激素受体等关键靶点的活性,这对乳腺癌研究很重要。该研究强调了分子对接在评估合成化合物与生物靶点相互作用中的效用,提供了对其潜在功效的见解 (Shirani 等人,2021)。

作用机制

未来方向

The emergence of extensively drug-resistant (XDR) and multidrug-resistant (MDR) pathogens has resulted in the development of new potent antimicrobials . This compound, with its promising antimicrobial activity, could be a potential candidate for further development and study in the fight against these resistant pathogens .

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-11(24-13-2-3-14-15(8-13)23-10-22-14)16(21)20-6-4-12(5-7-20)25-17-19-18-9-26-17/h2-3,8-9,11-12H,4-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXCPPYQWVVBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)OC2=NN=CS2)OC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B2529572.png)

![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)

![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)

![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)